N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol It is a derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide typically involves the bromination of 1,6-naphthyridine followed by acylation. One common method includes the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the reaction with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of various biomolecules.
Mechanism of Action
The mechanism of action of N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound, which lacks the bromine and acetamide groups.
5-Bromo-1,6-naphthyridine: Similar structure but without the acetamide group.
N-(1,6-Naphthyridin-2-yl)acetamide: Similar structure but without the bromine atom.
Uniqueness
N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
Properties
Molecular Formula |
C10H8BrN3O |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
N-(5-bromo-1,6-naphthyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H8BrN3O/c1-6(15)13-9-3-2-7-8(14-9)4-5-12-10(7)11/h2-5H,1H3,(H,13,14,15) |
InChI Key |
KQDKUAAUEPFAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.